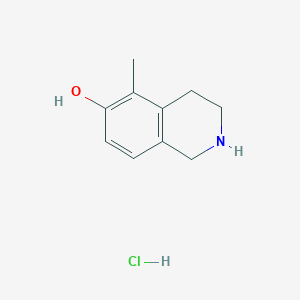
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is a chemical compound . It belongs to the class of organic compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The resulting dihydro isoquinoline is then reduced to THIQs using reducing agents like sodium borohydride, sodium cyanoborohydride, or a catalytic hydrogenation process .Molecular Structure Analysis
The molecular formula of this compound is C10H14ClNO. The molecular weight is 199.68 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of THIQ analogs include cyclization, dehydration, and reduction . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent to generate 3,4-dihydro isoquinoline derivatives .Aplicaciones Científicas De Investigación
Neuroprotection and Parkinson's Disease
Neuroprotective Activity : Studies indicate that derivatives of 1,2,3,4-tetrahydroisoquinoline, like 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol, demonstrate neuroprotective activity. Hydroxy-1MeTIQ derivatives, for example, have shown potential in treating Parkinson's disease due to their efficacy in protecting neurons (Okuda, Kotake, & Ohta, 2003).
Prevention of Parkinsonism : Derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline, including hydroxylated versions, have been found to prevent parkinsonism in animal models. These compounds could offer a promising avenue for Parkinson's disease treatment (Okuda, Kotake, & Ohta, 2006).
Anticancer Properties
Glioma Growth Inhibition : Certain 1,2,3,4-tetrahydroisoquinoline (THI) derivatives show potential in selectively inhibiting the growth of glioma cells, indicating their utility in cancer treatment (Mohler et al., 2006).
Anticancer Agent Synthesis : Research into the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines reveals their potential as anticancer agents, with certain derivatives demonstrating notable cytotoxicity against breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Antimicrobial and Antiplasmodial Activity
Antimicrobial Activity : Some derivatives of tetrahydroisoquinoline exhibit in vitro antimicrobial activity against various bacterial strains, suggesting potential applications in treating bacterial infections (Patel & Patel, 2017).
Anti-Malarial Potential : Some 1-aryl-1,2,3,4-tetrahydroisoquinolines show significant in vitro antiplasmodial activity against P. falciparum, indicating potential use as anti-malarial agents (Hanna et al., 2014).
Pharmacological Applications
Analgesic and Anti-Inflammatory Effects : Some tetrahydroisoquinoline derivatives exhibit analgesic and anti-inflammatory effects, suggesting their potential as non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).
Local Anesthetic Activity : Studies on 1-aryltetrahydroisoquinoline alkaloid derivatives reveal their local anesthetic activity, exceeding even that of lidocaine in some cases, pointing towards their potential use in medical anesthesia (Azamatov et al., 2023).
Direcciones Futuras
The future directions for research on 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . The development of novel THIQ analogs with potent biological activity is of interest in the scientific community .
Propiedades
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-9-4-5-11-6-8(9)2-3-10(7)12;/h2-3,11-12H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMANBDPACSNCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

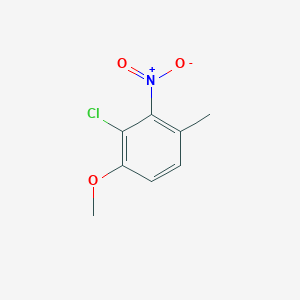
![8-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6314535.png)
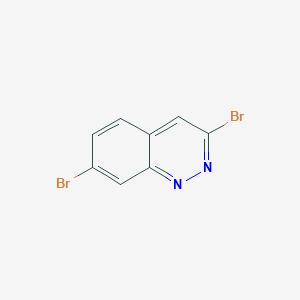

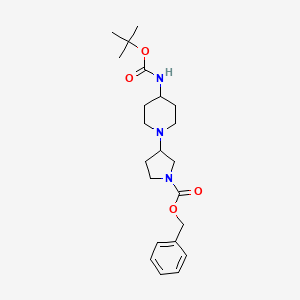
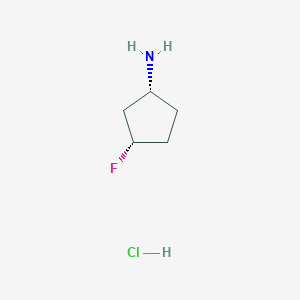
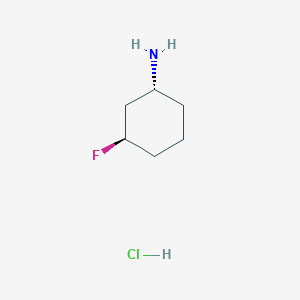
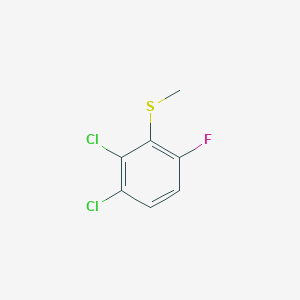
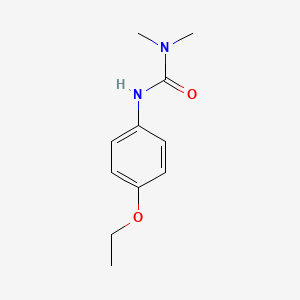



![1-Methyl-5-nitro-1H-benzo[d]imidazole HCl](/img/structure/B6314626.png)
![Ethyl 8-(t-butoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B6314630.png)